molecular formula C11H11F4N B12998670 (S)-2-(3-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine

(S)-2-(3-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B12998670
M. Wt: 233.20 g/mol
InChI Key: MJJMQUXXBJOOJI-VIFPVBQESA-N
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Description

(S)-2-(3-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with both fluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a fluoro-trifluoromethyl-substituted benzene derivative. One common method involves the use of radical trifluoromethylation, where a carbon-centered radical intermediate is generated and subsequently reacts with the desired benzene derivative .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

(S)-2-(3-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(3-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(3-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine stands out due to its chiral nature and the presence of both fluoro and trifluoromethyl groups, which impart unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

(2S)-2-[3-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C11H11F4N/c12-8-4-1-3-7(9-5-2-6-16-9)10(8)11(13,14)15/h1,3-4,9,16H,2,5-6H2/t9-/m0/s1

InChI Key

MJJMQUXXBJOOJI-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C(=CC=C2)F)C(F)(F)F

Canonical SMILES

C1CC(NC1)C2=C(C(=CC=C2)F)C(F)(F)F

Origin of Product

United States

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